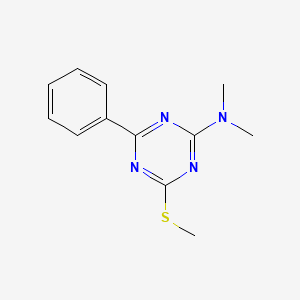

N,N-Dimethyl-4-(methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine

Description

N,N-Dimethyl-4-(methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine is a triazine derivative characterized by:

- Position 6: A phenyl group, contributing aromaticity and steric bulk.

- Position 2: N,N-dimethylamine, enhancing solubility through polar interactions.

This compound’s structure positions it within a class of triazines studied for applications in pharmaceuticals and agrochemicals due to their tunable electronic and steric properties .

Properties

CAS No. |

95033-61-7 |

|---|---|

Molecular Formula |

C12H14N4S |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

N,N-dimethyl-4-methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C12H14N4S/c1-16(2)11-13-10(14-12(15-11)17-3)9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

MKMPPUUFLZRSJE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(methylthio)-6-phenyl-1,3,5-triazine-2-amine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine may involve large-scale batch or continuous processes. The starting materials are typically fed into a reactor, where they undergo the necessary chemical transformations under controlled conditions. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired product. The final product is obtained in high purity and yield, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazine ring can be reduced to a dihydrotriazine derivative using reducing agents like sodium borohydride.

Substitution: The dimethylamine groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature around 25-30°C.

Reduction: Sodium borohydride, ethanol as solvent, temperature around 0-5°C.

Substitution: Various amines or thiols, organic solvents like dichloromethane, temperature around 25-30°C.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydrotriazine derivatives.

Substitution: Substituted triazine derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. The compound has been tested for its efficacy against various bacterial strains and fungi. Studies have shown that modifications in the triazine structure can enhance its antimicrobial activity, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Triazine compounds have been investigated for their anticancer effects. Preliminary studies suggest that N,N-Dimethyl-4-(methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine may inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular metabolism. Further research is needed to elucidate the mechanisms of action and optimize its use in cancer therapy .

Agricultural Applications

Herbicides and Pesticides

The compound's structure allows it to be explored as a potential herbicide or pesticide. Its effectiveness against specific plant pathogens and pests has been documented, suggesting that it could play a role in integrated pest management systems. Field trials are essential to assess its environmental impact and efficacy in real-world agricultural settings .

Plant Growth Regulators

There is ongoing research into the use of triazine derivatives as plant growth regulators. These compounds can influence plant growth and development by modulating hormonal pathways. The application of this compound may enhance crop yields and resistance to stress factors .

Materials Science Applications

UV Absorption

Triazine compounds are known for their UV absorption capabilities. This compound can be incorporated into polymers to enhance their UV stability and protect against degradation from sunlight exposure. This application is particularly relevant in the development of coatings and plastics used in outdoor environments .

Polymer Additives

The compound can serve as an additive in polymer formulations to improve mechanical properties and thermal stability. Its incorporation into materials could lead to enhanced performance characteristics in various applications such as automotive parts and construction materials .

Analytical Chemistry Applications

Chemical Analysis Techniques

this compound can be utilized in analytical chemistry as a reagent for detecting specific analytes due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it suitable for use in spectrophotometric methods for trace metal analysis .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other functionalized triazines. Its versatility allows chemists to explore new derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Potential for new antibiotic development |

| Anticancer treatments | Induces apoptosis in cancer cells | |

| Agriculture | Herbicides and pesticides | Effective against specific pests |

| Plant growth regulators | Enhances crop yield | |

| Materials Science | UV absorption in polymers | Protects materials from UV degradation |

| Polymer additives | Improves mechanical properties | |

| Analytical Chemistry | Reagent for chemical analysis | Suitable for trace metal detection |

| Synthesis of novel compounds | Versatile precursor for functionalized triazines |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(methylthio)-6-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at Position 4

The methylsulfanyl group at position 4 distinguishes the target compound from analogs with alternative substituents:

Substituent Variations at Position 6

The phenyl group at position 6 contrasts with other aryl or alkyl substituents:

Key Insight: Phenyl groups improve stability in biological matrices but may reduce solubility compared to smaller alkyl groups .

Amine Group Modifications at Position 2

The N,N-dimethylamine group contrasts with other amine substituents:

Key Insight : N,N-dimethylamine balances solubility and metabolic stability, whereas bulkier amines (e.g., N-phenylethyl) may enhance target specificity but reduce bioavailability .

Physicochemical Properties

- Molecular Weight : The target compound (C₁₁H₁₄N₄S; MW = 234.32 g/mol) is heavier than analogs like 4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine (C₆H₁₀N₄S; MW = 170.24 g/mol), impacting pharmacokinetics .

- Solubility : Dimethylamine and methylsulfanyl groups enhance aqueous solubility compared to chloro or trifluoromethyl analogs (e.g., ).

- Stability : Sulfur-containing triazines may exhibit higher photolytic stability than chloro derivatives .

Biological Activity

N,N-Dimethyl-4-(methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine is a compound belonging to the triazine family, notable for its unique structural features that contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 95033-61-7 |

| Molecular Formula | C12H14N4S |

| Molecular Weight | 246.33 g/mol |

| IUPAC Name | N,N-dimethyl-4-methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine |

| InChI Key | MKMPPUUFLZRSJE-UHFFFAOYSA-N |

The compound features a triazine ring with a dimethylamino group and a methylthio group, which enhances its chemical reactivity and biological interactions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's mechanism involves:

- Cell Cycle Arrest : It induces G0/G1 and G2/M phase arrest in cancer cells.

- Apoptosis Induction : The compound activates caspases involved in both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death .

The efficacy of this compound was compared with standard chemotherapeutics like cisplatin. The results showed that it could induce higher levels of apoptosis in certain concentrations than cisplatin .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit lysophosphatidic acid acyltransferase (LPAAT), an enzyme involved in lipid metabolism. This inhibition can modulate cellular signaling pathways related to cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other triazine derivatives known for antibacterial and antifungal activities supports this potential .

Case Studies

Several studies have explored the biological effects of triazine derivatives similar to this compound:

- Cytotoxicity Assays : In vitro studies using MTT assays revealed IC50 values indicating effective cytotoxicity against cancer cell lines.

- Flow Cytometry Analysis : Used to assess apoptosis and cell cycle distribution post-treatment with the compound.

- Comparative Studies : Research comparing the efficacy of N,N-Dimethyl derivatives with other triazines highlighted its superior biological activity due to the presence of methylthio and dimethylamino groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.